molecular formula C5H7BrO3S B3244567 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide CAS No. 162467-21-2

3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide

Cat. No. B3244567
CAS RN: 162467-21-2
M. Wt: 227.08 g/mol
InChI Key: XCKGATGOIQOWPT-UHFFFAOYSA-N
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Description

3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide, also known as BSO, is a synthetic compound that has been extensively studied for its potential applications in the field of biochemistry and pharmacology. BSO is a sulfur-containing heterocyclic compound that has a unique structure and properties that make it a promising candidate for various research applications.

Mechanism of Action

The exact mechanism of action of 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide is not fully understood, but it is believed to act by inhibiting the activity of glutathione reductase, an enzyme that plays a key role in the antioxidant defense system. By inhibiting this enzyme, 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide can deplete intracellular glutathione levels, leading to oxidative stress and cell death in cancer cells.
Biochemical and Physiological Effects:
3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, and to protect against oxidative damage in various tissues.

Advantages and Limitations for Lab Experiments

3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide has several advantages as a research tool, including its high purity and stability, and its ability to induce oxidative stress and apoptosis in cancer cells. However, 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide, including the development of new synthetic methods for the compound, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its exact mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide, and to optimize its use as a research tool.

Scientific Research Applications

3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide has been extensively studied for its potential applications in the field of biochemistry and pharmacology. It has been shown to have antioxidant and anti-inflammatory properties, and has been investigated as a potential therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

properties

IUPAC Name

3-bromo-1,1-dioxothian-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO3S/c6-4-3-10(8,9)2-1-5(4)7/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKGATGOIQOWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC(C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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